molecular formula C22H27N3O3S B6086051 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine

Cat. No. B6086051
M. Wt: 413.5 g/mol
InChI Key: OHCKYJQEQDENBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound, also known as BDP or BDP-12, has been shown to have a range of biochemical and physiological effects that make it of interest to researchers in various fields.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. By modulating the activity of these receptors, 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine can affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine also has an affinity for sigma receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine in lab experiments is its well-characterized pharmacological profile. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has been studied extensively in vitro and in vivo, and its effects on various neurotransmitter systems are well understood. One limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine in lab experiments is its relatively low potency compared to other drugs that target the same receptors.

Future Directions

There are several potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine. One area of interest is the development of more potent analogs of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine that could be used in the treatment of psychiatric disorders. Another area of interest is the investigation of the potential use of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine in the treatment of addiction and substance abuse disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine on the brain and body.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine involves a multi-step process that begins with the reaction of 1,3-benzodioxole with piperazine in the presence of a base. This is followed by the reaction of the resulting compound with 2-thiophene carboxylic acid chloride to yield the final product. The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and depression.

properties

IUPAC Name

[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(21-4-2-12-29-21)25-7-1-3-18(15-25)24-10-8-23(9-11-24)14-17-5-6-19-20(13-17)28-16-27-19/h2,4-6,12-13,18H,1,3,7-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKYJQEQDENBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine

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